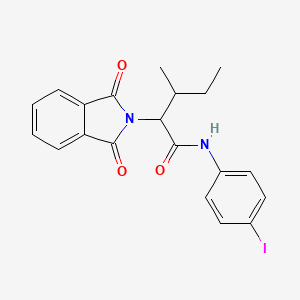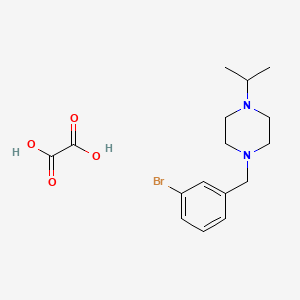![molecular formula C22H21NO4 B5066072 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)
3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neurological and psychiatric disorders. This drug is a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction. The KOR has been implicated in the pathophysiology of several psychiatric disorders, including depression, anxiety, and substance abuse. The development of CERC-501 represents a promising new approach to the treatment of these disorders.
Mécanisme D'action
3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. The KOR plays a role in the regulation of pain, stress, and addiction. The activation of the KOR has been shown to produce dysphoria and aversive effects, which may contribute to the development of psychiatric disorders. By blocking the KOR, this compound may have an antidepressant and anxiolytic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the drug can penetrate the blood-brain barrier and interact with the KOR in the brain. This interaction may alter the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. The drug may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one is that it is a highly selective antagonist of the KOR, which reduces the risk of off-target effects. The drug is also well-tolerated and has a favorable pharmacokinetic profile. However, one limitation of this compound is that it has a relatively short half-life, which may limit its therapeutic efficacy. Another limitation is that the drug has not been extensively tested in humans, and its long-term safety and efficacy are not yet known.
Orientations Futures
There are several potential future directions for the development of 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one. One direction is to explore its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to investigate its mechanism of action in more detail, including its effects on neurotransmitter release and the HPA axis. Additionally, future studies could evaluate the safety and efficacy of this compound in combination with other drugs, such as antidepressants and anxiolytics. Finally, the development of more potent and long-lasting KOR antagonists could lead to the development of more effective treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one involves a multistep process that starts with the preparation of the intermediate 3-(1-methyl-2-oxoethyl)-2-phenylchromen-4-one. This intermediate is then coupled with 1-pyrrolidinecarboxylic acid to form the pyrrolidine derivative. The final step involves the introduction of an ethoxy group at the 3-position of the chromone ring using a palladium-catalyzed coupling reaction.
Applications De Recherche Scientifique
3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been the subject of extensive scientific research in recent years. Preclinical studies have demonstrated its efficacy in animal models of depression, anxiety, and substance abuse. Clinical trials have also been conducted to evaluate its safety and efficacy in humans. These studies have shown that this compound is well-tolerated and has the potential to be an effective treatment for several psychiatric disorders.
Propriétés
IUPAC Name |
3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-15(22(25)23-13-7-8-14-23)26-21-19(24)17-11-5-6-12-18(17)27-20(21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFFKNPTBJZLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5066038.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![N-(2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B5066097.png)